molecular formula C12H5F4IO B14300537 1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene CAS No. 117162-36-4

1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene

Cat. No.: B14300537
CAS No.: 117162-36-4
M. Wt: 368.06 g/mol
InChI Key: AHWOKWCJSAWEPI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene is a fluorinated aromatic compound with the molecular formula C12H5F4IO. This compound is characterized by the presence of four fluorine atoms, one iodine atom, and a phenoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The phenoxy group can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

Scientific Research Applications

1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene finds applications in several scientific fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Employed in the development of fluorinated compounds for biological studies and drug discovery.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • 1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene
  • 2,3,5,6-Tetrafluoroanisole
  • 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid

Comparison: 1,2,4,5-Tetrafluoro-3-iodo-6-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties compared to its methoxy and anisole analogs. The iodine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

117162-36-4

Molecular Formula

C12H5F4IO

Molecular Weight

368.06 g/mol

IUPAC Name

1,2,4,5-tetrafluoro-3-iodo-6-phenoxybenzene

InChI

InChI=1S/C12H5F4IO/c13-7-9(15)12(10(16)8(14)11(7)17)18-6-4-2-1-3-5-6/h1-5H

InChI Key

AHWOKWCJSAWEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)I)F)F

Origin of Product

United States

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